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Executive Summary

Reltecimod (formerly known as AB103) is a novel synthetic peptide designed to modulate the
host's immune response in conditions of severe inflammation, such as necrotizing soft tissue
infections (NSTI).[1][2] Its mechanism of action centers on the CD28 co-stimulatory pathway, a
critical component in the activation of T-lymphocytes.[1][3] Reltecimod acts as a CD28 T-
lymphocyte receptor mimetic, binding to the dimer interface of CD28 on T-cells and thereby
attenuating the hyperinflammatory response without causing complete immunosuppression.[4]
[5] This technical guide provides an in-depth overview of the CD28 signaling pathway, the
specific interaction of Reltecimod with this pathway, a summary of preclinical and clinical data,
and detailed experimental protocols relevant to its study.

The CD28 Co-stimulatory Pathway

T-cell activation is a cornerstone of the adaptive immune response and requires two distinct
signals. The first signal is antigen-specific, mediated by the T-cell receptor (TCR) recognizing a
peptide presented by the major histocompatibility complex (MHC) on an antigen-presenting cell
(APC).[6] However, this signal alone is insufficient for a robust and sustained T-cell response. A
second, co-stimulatory signal is required, primarily delivered through the interaction of the
CD28 receptor on the T-cell with its ligands, CD80 (B7-1) and CD86 (B7-2), on the APC.[6][7]
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Upon engagement, CD28 initiates a cascade of intracellular signaling events that synergize
with the TCR signal. Key downstream pathways activated by CD28 co-stimulation include the
Phosphoinositide 3-kinase (PI3K)/Akt pathway and the activation of nuclear factor-kappa B
(NF-kB).[7][8] The lymphocyte-specific protein tyrosine kinase (Lck) also plays a crucial role in
the proximal signaling events following CD28 engagement.[9] This signaling cascade ultimately
leads to T-cell proliferation, differentiation, and the production of key cytokines such as
Interleukin-2 (IL-2), Interferon-gamma (IFN-y), and Tumor Necrosis Factor-alpha (TNF-a).[10]
[11][12]
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Figure 1. Simplified diagram of the CD28 co-stimulatory signaling pathway.
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Reltecimod: A Targeted Modulator of the CD28

Pathway
Structure and Composition

Reltecimod is a synthetic peptide with the sequence D-alanyl-L-seryl-L-prolyl-L-methionyl-L-
leucyl-L-valyl-L-alanyl-L-tyrosyl-L-aspartyl-D-alanine.[13] Its molecular formula is
C46H72N10015S.[14]

Mechanism of Action

Reltecimod is designed as a mimetic of the CD28 homodimer interface.[1][4] CD28 exists as a
homodimer on the T-cell surface, and this dimerization is crucial for its function.[9][15]
Reltecimod is hypothesized to bind to this dimer interface, which is distinct from the binding
site for its natural ligands, CD80 and CD86.[5][16] This binding is thought to induce a
conformational change in the CD28 receptor that attenuates, but does not completely block, its
interaction with CD80/CD86.[16] This modulation of the CD28/B7-2 signaling axis
downregulates the subsequent T-cell activation and inflammatory cytokine production, thereby
controlling the excessive immune response seen in conditions like NSTI.[3][16]
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Proposed Mechanism of Action of Reltecimod
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Figure 2. Reltecimod's proposed interaction with the CD28 dimer.

Preclinical and In Vitro Data

Preclinical studies in animal models of infection have demonstrated that Reltecimod has a
broad spectrum of activity, protecting against the overproduction of cytokines.[16] In various
mouse models of lethal infection, a single intravenous dose of Reltecimod (ranging from 2.5 to
5 mg/kg) significantly improved survival compared to controls.[3] One study showed that a
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single dose was superior to two doses, and was associated with an early decrease in cytokine
and chemokine levels.[3]

Quantitative Data Summary

While specific binding affinities and dose-response data from preclinical in vitro studies are not
extensively published in peer-reviewed literature, the following tables represent the types of
guantitative data essential for a thorough understanding of Reltecimod's activity.

Table 1: Binding Affinity of Reltecimod to CD28

Ligand Receptor Method Kd (uM) Source
Surface Data not

Reltecimod Human CD28 Plasmon publicly -
Resonance available

| CD80 | Human CD28 | Surface Plasmon Resonance | ~4 [[17] |

Table 2: In Vitro Dose-Response of Reltecimod on Cytokine Production

Cell Type Stimulant Cytokine IC50 (pM) Source
. . Data not
anti-CD3/anti- .
Human PBMCs IL-2 publicly -
CD28 .
available
anti-CD3/anti- Data not publicly
Human PBMCs IFN-y -
CD28 available

| Human PBMCs | anti-CD3/anti-CD28 | TNF-a | Data not publicly available | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the
interaction of molecules like Reltecimod with the CD28 pathway.
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Co-Immunoprecipitation (Co-IP) for Reltecimod-CD28
Interaction

This protocol is designed to determine if Reltecimod directly binds to the CD28 receptor in a
cellular context.

e Cell Culture and Lysis:

o Culture a human T-cell line (e.g., Jurkat) that endogenously expresses CD28 to a density
of approximately 1-2 x 107 cells.

o Treat the cells with a specified concentration of biotinylated Reltecimod or a vehicle
control for a designated time at 37°C.

o Wash the cells twice with ice-cold PBS and lyse them in a non-denaturing lysis buffer
(e.q., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[1]

o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The
supernatant is the protein lysate.[1]

e Immunoprecipitation:
o Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.[1]

o Incubate the pre-cleared lysate with an anti-CD28 antibody overnight at 4°C with gentle
rotation.

o Add protein A/G agarose beads and incubate for another 1-3 hours at 4°C to capture the
antibody-antigen complexes.[18]

o Wash the beads three to five times with cold lysis buffer to remove non-specific binding
proteins.[19]

» Detection:
o Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

o Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
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o Probe the membrane with streptavidin-HRP to detect biotinylated Reltecimod.

o A band corresponding to the molecular weight of Reltecimod in the anti-CD28
immunoprecipitated lane would indicate a direct interaction. The membrane should also be
probed with an anti-CD28 antibody as a positive control for the immunoprecipitation.

T-Cell Proliferation Assay (CFSE-based)

This assay quantifies the effect of Reltecimod on T-cell proliferation.
e Cell Preparation and Staining:

o Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood
using Ficoll-Paque density gradient centrifugation.

o Resuspend the PBMCs in pre-warmed PBS and stain with Carboxyfluorescein
succinimidyl ester (CFSE) at a final concentration of 1-5 uM for 10 minutes at 37°C.[13]
[16]

o Quench the staining reaction with complete RPMI medium containing 10% fetal bovine
serum.[13]

o Wash the cells and resuspend in complete RPMI medium.

e Cell Culture and Stimulation:

[¢]

Plate the CFSE-labeled PBMCs in a 96-well plate.

[¢]

Add varying concentrations of Reltecimod to the wells.

[e]

Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound anti-CD3 at
1-5 pg/mL and soluble anti-CD28 at 1-2 pg/mL).[20]

[e]

Include unstimulated and stimulated (no Reltecimod) controls.

o

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

e Flow Cytometry Analysis:
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o Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers
such as CD3, CD4, and CD8.

o Acquire the data on a flow cytometer.
o Gate on the live, single T-cell populations (CD3+/CD4+ or CD3+/CD8+).

o Analyze the CFSE fluorescence. Each cell division results in a halving of the CFSE
intensity, allowing for the visualization of distinct generational peaks.[16][21]

o Quantify the percentage of divided cells and the proliferation index in the presence and
absence of Reltecimod.

Cytokine Production Analysis

This protocol measures the effect of Reltecimod on the secretion of key inflammatory
cytokines.

e Cell Culture and Stimulation:

[¢]

Culture human PBMCs as described in the T-cell proliferation assay.

[¢]

Add varying concentrations of Reltecimod to the wells.

[e]

Stimulate the cells with anti-CD3/anti-CD28 antibodies or another relevant stimulus (e.g.,
PHA).

Incubate for 24-72 hours.

[e]

o Cytokine Measurement:
o Collect the cell culture supernatants.

o Measure the concentrations of cytokines such as IL-2, IFN-y, and TNF-a using a multiplex
bead-based immunoassay (e.g., Luminex) or individual ELISAS, following the
manufacturer's instructions.

Western Blot for Signaling Pathway Analysis
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This method assesses the effect of Reltecimod on the phosphorylation of key downstream
signaling molecules like Lck and Akt.

e Cell Stimulation and Lysis:

(¢]

Culture a T-cell line (e.g., Jurkat) and serum-starve for 4-6 hours.

Pre-treat the cells with Reltecimod or a vehicle control for a specified time.

[¢]

[¢]

Stimulate the cells with anti-CD3/anti-CD28 antibodies for short time points (e.g., 0, 2, 5,
10, 30 minutes).

[¢]

Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
» Western Blotting:

o Determine the protein concentration of the lysates.

o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane with 5% BSA or non-fat milk in TBST.

o Probe the membrane with primary antibodies specific for the phosphorylated forms of the
proteins of interest (e.g., phospho-Lck (Tyr394), phospho-Akt (Ser473)).

o Subsequently, strip the membrane and re-probe with antibodies against the total forms of
these proteins to ensure equal loading.

o Detect the bands using a chemiluminescent substrate and image the blot.

o Quantify the band intensities to determine the ratio of phosphorylated to total protein.

NF-kB Reporter Assay

This assay measures the effect of Reltecimod on the activation of the NF-kB transcription
factor.

e Cell Line and Transfection:
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o Use a cell line (e.g., HEK293T or Jurkat) stably or transiently transfected with a reporter
plasmid. This plasmid typically contains multiple NF-kB response elements driving the
expression of a reporter gene, such as luciferase or green fluorescent protein (GFP).[2]
[22]

o A second plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can be
co-transfected for normalization.[14]

e Assay Performance:

o

Plate the transfected cells in a 96-well plate.

Pre-treat the cells with various concentrations of Reltecimod.

[¢]

Stimulate the cells with an NF-kB activator, such as TNF-a (10-20 ng/mL) or
PMA/lonomycin.[14]

o

Incubate for 6-24 hours.

[¢]

o Data Analysis:

o

If using a luciferase reporter, lyse the cells and measure the luciferase activity using a
luminometer according to the manufacturer's protocol.[14]

o

Normalize the NF-kB-driven luciferase signal to the signal from the constitutive reporter.

[¢]

If using a GFP reporter, measure the GFP fluorescence using a plate reader or flow
cytometer.

[¢]

Compare the reporter activity in Reltecimod-treated cells to the stimulated control to
determine the percentage of inhibition.
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General Experimental Workflow for In Vitro Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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